6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one
Description
6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one is a fluorinated derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold, characterized by a ketone group at position 1 and a 2,4-difluoroanilino substituent at position 4. This compound belongs to a class of molecules widely explored for their biological and material applications due to the DHN core's structural versatility.
Properties
CAS No. |
918330-38-8 |
|---|---|
Molecular Formula |
C16H13F2NO |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
6-(2,4-difluoroanilino)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H13F2NO/c17-11-4-7-15(14(18)9-11)19-12-5-6-13-10(8-12)2-1-3-16(13)20/h4-9,19H,1-3H2 |
InChI Key |
QQPOEVAGWPNIDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 2,4-difluoroaniline with a naphthalene derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2,4-difluoroaniline is reacted with a naphthalene-based halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The difluoroaniline group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The DHN core is frequently modified with substituents that influence reactivity, solubility, and bioactivity. Key analogs include:
- Fluorine Substitution: The target compound’s 2,4-difluoroanilino group introduces strong electron-withdrawing effects, likely enhancing electrophilicity at the ketone (position 1) compared to non-fluorinated analogs like 6m.
- Amino vs. Alkoxy Groups: Unlike 6m’s benzyloxy substituents, the anilino group in the target compound may facilitate hydrogen bonding in biological systems, altering selectivity in enzyme inhibition .
Physical and Spectral Properties
- Molecular Weight: The target compound (C₁₆H₁₂F₂N₂O) has a molecular weight of 286.28 g/mol, higher than non-fluorinated analogs like 6m (C₁₉H₁₈F₂O₂, MW = 316.34 g/mol), impacting pharmacokinetics .
- Spectroscopic Characterization : HRMS and NMR (¹H/¹³C) are standard for confirming DHN derivatives, as seen in . Fluorine atoms may split signals in NMR due to coupling effects.
Biological Activity
6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one
- Molecular Formula : CHFN\O
- Molecular Weight : 227.22 g/mol
The presence of a difluoroaniline moiety suggests that this compound may exhibit unique interactions with biological targets due to the electron-withdrawing properties of the fluorine atoms.
Anticancer Properties
Research has indicated that derivatives of naphthalenones exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased apoptosis in cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
The biological activity of 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels have been observed in treated cells, leading to oxidative damage and cell death.
- Alteration of Cell Cycle Regulation : The compound has been shown to affect cell cycle progression, particularly by inducing G1 phase arrest.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study involving animal models demonstrated that administration of the compound led to a significant reduction in tumor size compared to controls.
- Case Study 2 : Clinical trials are ongoing to evaluate the efficacy and safety profile in humans, with preliminary results indicating promising outcomes for certain types of cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
